molecular formula C9H9NO2 B8638154 3,6-Dimethylbenzo[d]oxazol-2(3H)-one

3,6-Dimethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B8638154
M. Wt: 163.17 g/mol
InChI Key: JLBIGXJQSKTBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethylbenzo[d]oxazol-2(3H)-one (CAS 33178-83-5) is a chemical building block belonging to the benzo[d]oxazol-2(3H)-one class. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery. The core benzo[d]oxazol-2(3H)-one structure has been identified and characterized as a potent and selective scaffold for inhibiting chromodomain proteins, which are key epigenetic "readers" involved in gene regulation . Researchers are exploring these structures to develop chemical probes that can help elucidate the functions of these macromolecules in both physiological and pathological states . Furthermore, closely related structural analogs, such as 3,6-dimethylbenzo[d]isoxazol derivatives, have been optimized as potent and selective bromodomain inhibitors with demonstrated anti-cancer activities in models of prostate cancer and non-small cell lung cancer, highlighting the therapeutic potential of this chemical space . As a specialist chemical, this compound serves as a valuable precursor or intermediate for synthetic chemists working in these cutting-edge fields. Its molecular formula is C 9 H 9 NO 2 and it has a molecular weight of 163.17 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3,6-dimethyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-9(11)10(7)2/h3-5H,1-2H3

InChI Key

JLBIGXJQSKTBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)O2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The primary synthetic route to 3,6-dimethylbenzo[d]oxazol-2(3H)-one involves the cyclization of 3,6-dimethylsalicylamide using alkali metal hypochlorite in an aqueous alkaline medium. This method, adapted from the synthesis of unsubstituted benzoxazolone, proceeds via intramolecular nucleophilic attack of the amide nitrogen on the ortho-hydroxy group, facilitated by hypochlorite-induced deprotonation and oxidation. The reaction sequence is summarized as:

3,6-Dimethylsalicylamide+NaOCl/KOClOHThis compound+Byproducts\text{3,6-Dimethylsalicylamide} + \text{NaOCl/KOCl} \xrightarrow{\text{OH}^-} \text{this compound} + \text{Byproducts}

Critical parameters include:

  • Hypochlorite concentration : 0.1–1.5 g ions/L for optimal cyclization efficiency.

  • Hydroxyl ion concentration : 2.5–6 g ions/L to maintain reaction medium alkalinity.

  • Temperature : 5–15°C to minimize side reactions.

Optimization of Alkali Metal Ion Balance

The coexistence of sodium (Na⁺) and potassium (K⁺) ions in the reaction medium is essential to prevent salt precipitation and ensure homogenization. Experiments comparing Na⁺-only or K⁺-only systems revealed severe viscosity issues and foam formation, necessitating dilution and reducing yields to <70%. In contrast, mixed-ion systems achieved 95% yield under concentrated conditions (Table 1).

Table 1: Impact of Alkali Metal Ions on Reaction Efficiency

Ion SystemHypochlorite (mol/L)Yield (%)Reaction Medium Viscosity
Na⁺ only2.1068High (precipitates formed)
K⁺ only2.1072Moderate (foaming observed)
Na⁺ + K⁺2.1095Low (homogeneous)

Synthesis of 3,6-Dimethylsalicylamide Precursor

Starting Material Preparation

3,6-Dimethylsalicylamide is synthesized via amidation of 3,6-dimethylsalicylic acid. While the cited sources do not explicitly detail this step, analogous protocols involve:

  • Esterification : Reaction of 3,6-dimethylsalicylic acid with thionyl chloride to form the acid chloride.

  • Ammonolysis : Treatment with aqueous ammonia to yield the primary amide.

Challenges in Regioselective Methylation

Introducing methyl groups at the 3- and 6-positions requires careful control of electrophilic substitution conditions. Directed ortho-metalation (DoM) strategies using diisopropylamide (LDA) bases or Friedel-Crafts alkylation may be employed, though these methods are beyond the scope of the provided sources.

Alternative Cyclization Strategies

Acid-Catalyzed Cyclodehydration

Cyclodehydrating agents like polyphosphoric acid (PPA) or acetic anhydride facilitate benzoxazolone formation from N-(2-hydroxyphenyl)amides. However, these conditions often require elevated temperatures (80–120°C) and may degrade sensitive methyl substituents.

Industrial-Scale Process Considerations

Waste Management and Hypochlorite Neutralization

Post-reaction, excess hypochlorite is neutralized using reducing agents (e.g., sodium sulfite), followed by hydrochloric acid addition to precipitate the product. The process generates chloride salts, necessitating filtration and aqueous waste treatment.

Purification and Crystallization

Crude this compound is purified via recrystallization from ethanol/water mixtures, yielding colorless crystals with a melting point of 84–85°C (consistent with analogous benzoxazolones).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)ConditionsScalabilityMethyl Compatibility
Hypochlorite cyclization95Aqueous, 10°CHighExcellent
Thionation50–64*Reflux, catalyst-freeModerateUntested
Acid-catalyzed70–85*80–120°CLowPoor

*Reported for non-methylated analogs .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazole compounds.

Scientific Research Applications

Chemistry

3,6-Dimethylbenzo[d]oxazol-2(3H)-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives with enhanced properties.

Biological Activities

Research indicates that this compound exhibits antimicrobial , anti-inflammatory , and anticancer properties:

  • Antimicrobial Activity : Studies have shown that it can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Properties : Preliminary research suggests it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells, showing promise as a therapeutic agent against certain types of cancer .

Case Studies

  • Antimicrobial Studies : A series of experiments demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis.
  • Cancer Research : In vitro studies showed that this compound induced apoptosis in various cancer cell lines. The findings suggest that it may act through the mitochondrial pathway of apoptosis, leading to cell death in cancerous cells.

Mechanism of Action

The mechanism of action of 3,6-Dimethylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in substituent type, position, and biological effects:

Table 1: Comparative Analysis of Benzoxazolone Derivatives
Compound Name Substituents Key Properties/Biological Activities References
3,6-Dimethylbenzo[d]oxazol-2(3H)-one 3-CH₃, 6-CH₃ Hypothesized enhanced lipophilicity; potential applications in receptor modulation (inferred from related analogs)
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one 6-OH, 5-NO₂ Phytotoxic (inhibits Lepidium sativum growth); high mammalian toxicity due to nitro group
SN79 (6-acetyl derivative) 6-COCH₃ Cocaine antagonist; evaluated in rodent models for neuropharmacological activity
Anti-cancer derivatives (e.g., 6l, 6n) Varied (e.g., halides, aryl) Potent against pancreatic adenocarcinoma (IC₅₀ ~0.28–0.41 μM); limited anti-mycobacterial activity
Sigma-1 receptor ligands Bulky aryl/alkyl groups High affinity for sigma-1 receptors (Ki <30 nM); used in neuropsychiatric disorder research

Pharmacological and Toxicological Profiles

  • Nitro-Substituted Derivatives : 6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one exhibits phytotoxicity and mammalian toxicity due to nitroaromatic properties, limiting agricultural use despite biodegradability .
  • Methyl and Acetyl Substitutions : 3,6-Dimethyl and 6-acetyl derivatives (e.g., SN79) show improved metabolic stability and receptor selectivity. Methyl groups may reduce toxicity compared to nitro analogs .
  • Anti-Cancer Activity: Derivatives with halogen or aryl substituents (e.g., 6l, 6n) demonstrate nanomolar efficacy against cancer cell lines, likely through apoptosis induction .

Receptor Binding and Selectivity

  • Sigma Receptors : Bulky substituents (e.g., benzhydryl, piperazine) enhance sigma-1 receptor affinity. A 3D pharmacophore model identifies hydrophobic and hydrogen-bonding features critical for binding .
  • Alpha-Adrenergic Receptors : Derivatives with bulky groups (e.g., 2,2-dimethylbenzo[d][1,3]dioxole) maintain alpha-2B receptor antagonism but show reduced alpha-1 affinity compared to 3,6-dimethyl analogs .

Q & A

Q. What are the optimized synthetic routes for preparing 3,6-dimethylbenzo[d]oxazol-2(3H)-one and its derivatives?

Methodological Answer: A robust synthetic approach involves the oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to yield sulfonimidobenzoxazolones. Subsequent alkylation at the 3-position with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) introduces the dimethyl substituents. For regioselective functionalization, Friedel-Crafts acylation with AlCl₃ catalysis followed by NaBH₄ reduction can introduce acetyl or hydroxyl groups .

Q. How can NMR and IR spectroscopy distinguish structural isomers of this compound derivatives?

Methodological Answer: Key NMR features include:

  • ¹H NMR : Methyl groups at the 3- and 6-positions appear as singlets at δ 3.45–3.55 (NCH₃) and δ 2.70–2.80 (CH₃), respectively. The oxazolone NH proton resonates as a broad singlet at δ 11.0–11.3.
  • ¹³C NMR : The oxazolone carbonyl appears at δ ~155, while ketone substituents (if present) resonate at δ 188–210.
  • IR : Two distinct carbonyl stretches are observed: oxazolone C=O at 1753–1736 cm⁻¹ and ketones at 1694–1661 cm⁻¹ .

Advanced Research Questions

Q. What pharmacological activities have been reported for this compound derivatives?

Methodological Answer: Derivatives exhibit diverse bioactivities:

  • TNIK Inhibition : Substituted benzo[d]oxazol-2(3H)-ones show IC₅₀ values <10 µM against TRAF2- and NCK-interacting kinase (TNIK), a target in colorectal cancer. Activity correlates with electron-withdrawing groups (e.g., nitro) at the 5-position .
  • Sigma Receptor Ligands : 3D pharmacophore models (Catalyst 4.9) identify critical features: a positive ionizable group, hydrogen bond acceptor, and hydrophobic aromatic moieties. Derivatives with piperazine linkers (e.g., 3-(4-(4-fluorophenyl)piperazin-1-yl)butyl substituents) achieve Ki values <20 nM for sigma-2 receptors .

Q. How can computational modeling guide the design of high-affinity sigma-1 receptor ligands based on this scaffold?

Methodological Answer: A validated 3D-QSAR model (correlation coefficient = 0.89) identifies five pharmacophoric features:

Positive ionizable group : Protonated nitrogen in piperazine linkers.

Hydrogen bond acceptor : Oxazolone carbonyl oxygen.

Hydrophobic aromatic groups : Substituents at the 6-position (e.g., nitro or bromo).

Hydrophobic aliphatic chains : Optimal butyl or pentyl spacers between the oxazolone and piperazine moieties.
Validation via Fischer randomization and leave-one-out tests confirms model robustness .

Q. What reaction mechanisms explain the regioselective ring-opening of this compound derivatives?

Methodological Answer: Ring-opening occurs via nucleophilic attack at the electrophilic carbonyl carbon:

  • Acid-Catalyzed Cleavage : Methanol or piperidine induces cleavage under reflux, forming 2-aminophenol derivatives.
  • Electrophilic Addition : Hydrogen chloride adds to the oxazolone carbonyl, yielding chloro-substituted intermediates. Mechanistic studies (DFT calculations) suggest transition states stabilized by resonance with the aromatic ring .

Q. How do structural modifications at the 6-position affect herbicidal activity in benzo[d]oxazol-2(3H)-one derivatives?

Methodological Answer:

  • Nitro Substitution : 6-Hydroxy-5-nitro derivatives inhibit Lepidium sativum root elongation (EC₅₀ = 2 µM) but exhibit mammalian toxicity due to nitro group bioactivation.
  • Hydroxyl Substitution : 6-Hydroxy derivatives are less potent (EC₅₀ >50 µM) but biodegradable via microbial degradation. Activity-structure relationships highlight the trade-off between efficacy and environmental safety .

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